4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Description

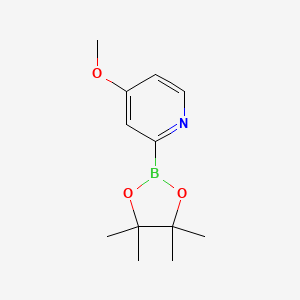

4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a pyridine-based boronic ester derivative featuring a methoxy group at the 4-position and a pinacol boronate ester at the 2-position. This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures critical to pharmaceuticals, agrochemicals, and materials science . The electron-donating methoxy group enhances the stability of the boronate moiety while influencing regioselectivity in coupling reactions. Its structural framework is analogous to other pyridine boronate esters, which are widely employed in medicinal chemistry for constructing heterocyclic scaffolds .

Properties

IUPAC Name |

4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)10-8-9(15-5)6-7-14-10/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYPQEILMRMOEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671316 | |

| Record name | 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-88-9 | |

| Record name | 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 4-methoxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction conditions include:

Catalyst: Palladium(II) acetate or palladium(0) complexes

Ligand: Phosphine ligands such as triphenylphosphine

Base: Potassium carbonate or cesium carbonate

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-throughput screening for catalyst and ligand combinations can also improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides.

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalyst, phosphine ligand, base (e.g., potassium carbonate), and solvent (e.g., THF).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a metal catalyst or hydride reagents.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Suzuki-Miyaura Cross-Coupling: Biaryl compounds or styrenes.

Oxidation: Boronic acids.

Reduction: Alcohols or alkanes.

Substitution: Amino or thio-substituted pyridines.

Scientific Research Applications

4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Utilized in the development of drug candidates and medicinal chemistry research.

Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include:

Palladium Catalyst: Facilitates the formation of the palladium-boron complex.

Boronic Ester: Acts as the nucleophile in the transmetalation step.

Aryl or Vinyl Halide: Provides the electrophilic partner for the coupling reaction.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Observations :

- Boron Position : Boronate placement (e.g., para vs. ortho) dictates coupling regioselectivity. For example, 4-boronate pyridines (e.g., 3,5-dimethyl derivative) couple at the 4-position, while 2-boronate derivatives (target compound) enable functionalization at the 2-position .

- Electron-Donating Groups : Methoxy groups (as in the target compound) stabilize the boronate via resonance, enhancing stability in aqueous conditions compared to alkyl-substituted derivatives (e.g., 3,5-dimethyl variant) .

- Steric Effects : Bulky substituents like isopropoxy () reduce reactivity in cross-couplings due to steric hindrance, whereas smaller groups (e.g., methyl) improve reaction rates .

Stability and Reactivity

- Hydrolysis Sensitivity : Boronate esters with electron-withdrawing groups (e.g., nitro) hydrolyze faster than methoxy-substituted derivatives. The target compound’s methoxy group slows hydrolysis, making it suitable for prolonged storage .

- Suzuki-Miyaura Reactivity : The target compound’s 2-boronate position facilitates coupling with aryl halides at the pyridine’s 2-position, enabling tailored biaryl synthesis. In contrast, 5-boronate pyridines (e.g., ) couple at the 5-position, producing distinct regioisomers .

Example :

- Target Compound Synthesis :

- Substrate: 4-Methoxy-2-bromopyridine

- Reagents: Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc

- Conditions: 80°C, 12h in dioxane

- Yield: ~70% (inferred from analogous reactions in )

Biological Activity

4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C₁₁H₁₅B₃O₃

- Molecular Weight : 232.06 g/mol

- CAS Number : 1195-66-0

| Property | Value |

|---|---|

| Boiling Point | 120°C |

| Appearance | Colorless liquid |

| Purity | ≥97.0% |

Biological Activity Overview

The biological activity of this compound has been investigated in various studies with promising results in the following areas:

1. Anticancer Activity

Research has indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit cell proliferation in various cancer cell lines.

- Example : A related compound demonstrated an IC₅₀ of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while showing minimal effects on non-cancerous cells (IC₅₀ > 10 μM) .

2. Antiviral Properties

Compounds with similar dioxaborolane structures have been reported to possess antiviral activities against influenza viruses. The mechanism often involves the inhibition of viral replication.

- Example : A pyrimidine derivative demonstrated a significant reduction in viral load in infected models with an IC₅₀ of 27.4 nM .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- CYP Inhibition : Similar compounds have shown to inhibit cytochrome P450 enzymes (e.g., CYP3A4), which may lead to altered drug metabolism and enhanced therapeutic effects .

Case Studies

Several studies have highlighted the potential of related compounds:

- Antiproliferative Effects : A study reported that a methoxy-substituted pyridine derivative exhibited significant antiproliferative activity in vitro against various cancer cell lines with an EC₅₀ ranging from 0.025 to 0.177 μM depending on the substitution pattern .

- Safety Profile : In vivo studies indicated that certain derivatives did not show significant toxicity at therapeutic doses. For instance, a recent study administered a related compound at doses up to 40 mg/kg without adverse effects observed in healthy mice .

Q & A

Q. What are the standard synthetic routes for preparing 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of a halogenated pyridine precursor. Key steps include:

- Use of Pd catalysts (e.g., Pd(PPh₃)₄) with a base (e.g., Cs₂CO₃) in anhydrous solvents like THF or DMF to facilitate coupling .

- Protection of the methoxy group during borylation to prevent demethylation.

- Reaction under inert atmosphere (N₂/Ar) to avoid hydrolysis of the boronate ester .

Example Protocol :

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Borylation | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc, DMSO, 80°C, 12h | 75–85% |

Q. How is the molecular structure of this compound confirmed experimentally?

- X-ray crystallography : SHELX or OLEX2 software is used for structure refinement .

- NMR spectroscopy : Key signals include the methoxy proton (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm). The boronate ester’s quaternary carbons are observed in NMR .

- Mass spectrometry : Molecular ion peaks at m/z 235–250 (depending on derivatization) .

Q. What solvents and storage conditions are optimal for this compound?

- Solubility : Highly soluble in THF, DMF, and dichloromethane; sparingly soluble in water .

- Storage : Store at 4°C under inert gas to prevent boronate ester hydrolysis. Shelf life: 6–12 months .

Advanced Research Questions

Q. How can competing side reactions (e.g., protodeboronation) be minimized during Suzuki coupling?

- Optimize catalyst system : Use PdCl₂(dtbpf) (dtbpf = di-tert-butylphosphinoferrocene) for enhanced stability .

- Control pH : Maintain basic conditions (pH 9–10) with K₃PO₄ or Cs₂CO₃ to suppress protolysis .

- Avoid protic solvents : Use THF instead of ethanol/water mixtures .

Q. What strategies resolve discrepancies in reaction yields between computational predictions and experimental results?

- Mechanistic studies : Use DFT calculations to identify transition states and rate-limiting steps.

- In situ monitoring : Employ techniques like Raman spectroscopy or HPLC-MS to detect intermediates (e.g., boronic acid derivatives) .

- Post-reaction analysis : Isolate byproducts (e.g., deborylated pyridines) via column chromatography (SiO₂, hexane/EtOAc) for structural characterization .

Q. How does the methoxy substituent influence reactivity in cross-coupling reactions?

- Electronic effects : The methoxy group donates electron density via resonance, increasing the pyridine ring’s electron-richness and altering regioselectivity in coupling .

- Steric effects : Ortho-substitution to the boronate group may hinder catalyst access, requiring bulkier ligands (e.g., SPhos) for efficient coupling .

Table: Impact of Substituents on Coupling Efficiency

| Substituent Position | Yield (%) | Catalyst Used |

|---|---|---|

| 4-Methoxy (target) | 72 | Pd(OAc)₂/SPhos |

| 4-H (control) | 88 | Pd(OAc)₂/SPhos |

Q. What advanced applications exist for this compound in medicinal chemistry?

- Drug discovery : Serves as a boronate ester intermediate for synthesizing kinase inhibitors or antiviral agents via iterative cross-coupling .

- Biological probes : Functionalized with fluorophores (e.g., BODIPY) for tracking cellular uptake via boronate ester exchange .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.